3,5-Difluoro-4-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-4-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid with the molecular formula C8H3F5O2 and a molecular weight of 226.1 g/mol . This compound is characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to a benzoic acid core, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-(trifluoromethyl)benzoic acid typically involves the fluorination of a suitable precursor. One common method is the direct fluorination of 4-(trifluoromethyl)benzoic acid using elemental fluorine or a fluorinating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile, at low temperatures to prevent over-fluorination.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of catalytic systems to facilitate the fluorination process is also explored to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms and the trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, and other strong bases.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.
Coupling Products:
Scientific Research Applications
3,5-Difluoro-4-(trifluoromethyl)benzoic acid is used in several scientific research fields:
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-(trifluoromethyl)benzoic acid and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and altering the electronic properties of the molecule . These interactions can modulate the activity of the target proteins, leading to desired biological effects.
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzoic acid
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
- 2-Fluoro-5-(trifluoromethyl)benzoic acid
- 3,4-Difluoro-5-(trifluoromethyl)benzoic acid
Comparison: 3,5-Difluoro-4-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the fluorine atoms and the trifluoromethyl group, which can significantly influence its reactivity and interaction with other molecules. This unique structure can lead to different physical and chemical properties compared to its analogs, such as altered acidity, solubility, and reactivity in substitution and coupling reactions .
Properties
IUPAC Name |
3,5-difluoro-4-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O2/c9-4-1-3(7(14)15)2-5(10)6(4)8(11,12)13/h1-2H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKESWMDKZFRERU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(F)(F)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634195 |
Source
|
Record name | 3,5-Difluoro-4-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261945-09-9 |
Source
|
Record name | 3,5-Difluoro-4-(trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261945-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Difluoro-4-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.